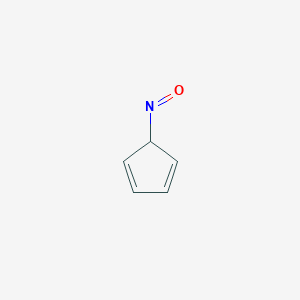
5-Nitrosocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitrosocyclopenta-1,3-diene is a unique compound characterized by the presence of a nitroso group attached to a cyclopentadiene ring. This compound is part of the broader class of C-nitroso species, which are known for their high reactivity and ambiphilic nature, making them valuable in various synthetic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrosocyclopenta-1,3-diene typically involves the nitrosation of cyclopentadiene. This can be achieved through the reaction of cyclopentadiene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
化学反応の分析
Types of Reactions: 5-Nitrosocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Nitrocyclopentadiene derivatives.
Reduction: Aminocyclopentadiene derivatives.
Substitution: Various substituted cyclopentadiene derivatives depending on the reagents used.
科学的研究の応用
5-Nitrosocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through reactions such as the Diels-Alder reaction.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
作用機序
The mechanism of action of 5-Nitrosocyclopenta-1,3-diene involves its high reactivity due to the presence of the nitroso group. This group can participate in various reactions, including:
Electrophilic Attack: The nitroso group can act as an electrophile, reacting with nucleophiles to form new bonds.
Radical Reactions: The compound can undergo radical reactions, leading to the formation of complex products.
Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming six-membered ring structures
類似化合物との比較
- 1-Nitrosocyclopenta-1,3-diene
- 2-Nitrosocyclopenta-1,3-diene
- Nitrosobenzene
Comparison: 5-Nitrosocyclopenta-1,3-diene is unique due to its specific position of the nitroso group on the cyclopentadiene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other nitrosocyclopentadienes, it exhibits different regioselectivity and stereoselectivity in reactions .
特性
CAS番号 |
113020-72-7 |
|---|---|
分子式 |
C5H5NO |
分子量 |
95.10 g/mol |
IUPAC名 |
5-nitrosocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5NO/c7-6-5-3-1-2-4-5/h1-5H |
InChIキー |
LHGONVXQHKHEDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















